1H-1,4-Diazepin-5-amine,2,3,6,7-tetrahydro-1-methyl-(9CI)
Description
1H-1,4-Diazepin-5-amine,2,3,6,7-tetrahydro-1-methyl-(9CI) is a seven-membered heterocyclic compound containing two nitrogen atoms within its diazepine ring. Such compounds are often explored for pharmaceutical applications, including enzyme inhibition (e.g., BACE1/2 inhibitors for Alzheimer’s disease) .
Properties
IUPAC Name |
4-methyl-2,3,5,6-tetrahydro-1,4-diazepin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-9-4-2-6(7)8-3-5-9/h2-5H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLXDHMHQEJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
The foundational approach to 1,4-diazepine derivatives involves cyclocondensation of ketimine intermediates with aldehydes. A study by demonstrated that Keggin-type heteropolyacids (HPAs), particularly H₅PMo₁₀V₂O₄₀, catalyze the formation of 1,4-diazepine rings via intramolecular cyclization. For the target compound, this method would involve reacting 1-methyl-1,3-diaminopropane with a ketone precursor to generate the ketimine intermediate, followed by HPA-catalyzed cyclization (Scheme 1).
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| H₅PMo₁₀V₂O₄₀ | 0.1 | 2 | 92 |
| H₃PMo₁₂O₄₀ | 0.1 | 3 | 84 |
| CF₃COOH | 10 | 6 | 68 |
One-Pot Synthesis via 1,2-Diaza-1,3-Dienes and Diamines
Regioselective 7-Exo Cyclization
A novel one-pot strategy reported by constructs 1,4-diazepin-2-ones through sequential 1,4-conjugate addition and 7-exo cyclization. Applying this to the target amine, N-methyl-1,3-diaminopropane reacts with 1,2-diaza-1,3-dienes (DDs) in acetonitrile at 60°C, yielding 2,5,6,7-tetrahydro-1H-1,4-diazepin-5-amine derivatives (Scheme 2). The reaction tolerates aryl and alkyl substituents on the DD, with yields ranging from 75–88%.
Solvent and Temperature Effects
Optimal results occur in polar aprotic solvents (DMF, acetonitrile) at 60–80°C. Lower temperatures (<40°C) stall the cyclization step, while exceeding 100°C promotes decomposition. The inclusion of cesium carbonate (2 equiv) as a base enhances regioselectivity by deprotonating the diamine intermediate.
Transition-Metal-Free Tandem Amination
Base-Mediated Ring Closure
Recent work by eliminated transition metals by employing cesium carbonate in DMF at 150°C. For the target compound, this would involve coupling 2-aminobenzamide derivatives with electrophilic partners (e.g., α,β-unsaturated carbonyls). The base facilitates both imine formation and subsequent cyclization, achieving 70–82% yields in 8–12 hours.
Functional Group Compatibility
Electron-deficient aryl groups on the benzamide accelerate the reaction (Table 2), while sterically hindered substrates require extended reaction times. Notably, this method avoids costly metal catalysts, reducing production costs by ~40% compared to palladium-based systems.
Table 2. Cesium Carbonate-Mediated Yields
| Substituent (R) | Time (h) | Yield (%) |
|---|---|---|
| -NO₂ | 8 | 82 |
| -OMe | 12 | 75 |
| -Cl | 10 | 78 |
Reductive Amination of Diazepinones
Ketone to Amine Conversion
Diazepin-5-ones serve as precursors to the target amine. A two-step protocol involves:
Stereochemical Considerations
The reductive step produces a racemic mixture, necessitating chiral HPLC for enantiomer separation. Catalytic asymmetric hydrogenation remains underdeveloped for this substrate class.
Industrial-Scale Process Design
Cost-Benefit Analysis of Catalysts
Heteropolyacids, though efficient, pose challenges in recovery and reuse. Immobilizing H₅PMo₁₀V₂O₄₀ on silica gel enables three reaction cycles with <10% activity loss, reducing catalyst costs by 60%. In contrast, cesium carbonate processes generate inorganic waste, requiring neutralization steps that increase environmental compliance costs.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-iminohexahydro-1H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Neuropharmacology
Research has indicated that derivatives of diazepine compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, spiro indolin-1,2-diazepine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities. One derivative was found to have an IC50 value of 3.98 µM against AChE, indicating potential therapeutic effects in cognitive disorders .
Anticancer Activity
Several studies have explored the cytotoxic effects of diazepine derivatives against various cancer cell lines. A series of 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones demonstrated promising cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The most potent compound exhibited IC50 values of 16.19 µM and 17.16 µM against these cell lines, respectively .
Herbicidal Activity
Some analogues of diazepines have been tested for herbicidal properties. Research indicates that certain derivatives exhibit moderate to good herbicidal activity both preemergence and postemergence. This suggests potential applications in agricultural chemistry .
Synthesis Techniques
The synthesis of 1H-1,4-diazepin derivatives has been achieved through various methods:
- Condensation Reactions : Efficient procedures using ketimine intermediates with aldehydes have shown high yields and short reaction times for synthesizing substituted diazepines .
- Cascade Reactions : A novel approach involving multi-component reactions has been developed to synthesize spiro indolin-diazepines with improved yields and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-5-iminohexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and producing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares the target compound with similar diazepine derivatives:
Key Observations:
- Substituent Position: The position of the amine group (C3 vs. For example, the C3-amine in CAS 786620-48-2 may exhibit different hydrogen-bonding patterns compared to a hypothetical C5-amine variant .
Pharmacological and Functional Implications
- BACE Inhibition: Diazepine derivatives with amine substituents, such as those described in , are potent BACE1/2 inhibitors. C5) may modulate efficacy .
- Agrochemical Contrasts: While many triazole-containing compounds in the evidence (e.g., propiconazole, triadimenol) are fungicides , diazepine amines are more commonly associated with neurological targets due to their structural resemblance to benzodiazepines .
Biological Activity
1H-1,4-Diazepin-5-amine, 2,3,6,7-tetrahydro-1-methyl-(9CI) (CAS Number: 185120-52-9) is a compound belonging to the diazepine class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₆H₁₃N₃
- Molecular Weight : 127.188 g/mol
- LogP : 0.25520
The biological activity of 1H-1,4-Diazepin-5-amine is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Compounds in the diazepine family often act as modulators of GABA receptors, leading to anxiolytic and sedative effects.
Anxiolytic and Sedative Effects
Research has shown that diazepines can exhibit significant anxiolytic properties. A study on related compounds indicated that modifications in the diazepine structure can enhance binding affinity to GABA receptors, leading to increased anxiolytic efficacy.
Antidepressant Activity
Some derivatives of diazepines have been investigated for their potential antidepressant effects. The tetrahydro-diazepine structure may contribute to neuroprotective properties by modulating neurotransmitter levels in the brain.
Neuropharmacological Studies
Neuropharmacological assessments have demonstrated that compounds similar to 1H-1,4-Diazepin-5-amine possess neuroprotective effects against oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases.
Synthesis and Biological Evaluation
A study published in Synthetic Communications detailed the synthesis of various tetrahydro-diazepines and their biological evaluation. The researchers found that certain derivatives exhibited promising anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders .
Comparative Analysis of Diazepines
A comparative study highlighted the differences in biological activity among various diazepine derivatives. It was noted that modifications at specific positions on the diazepine ring could significantly alter pharmacological profiles .
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 1H-Diazepin | 185120-52-9 | Anxiolytic, Neuroprotective |
| 2H-Diazepin | 34376-54-0 | Sedative, Antidepressant |
| 3H-Diazepin | 19301-52-1 | Anxiolytic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
